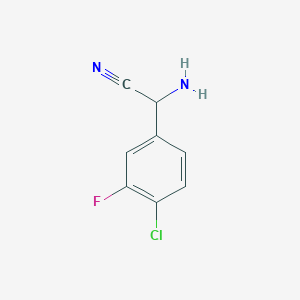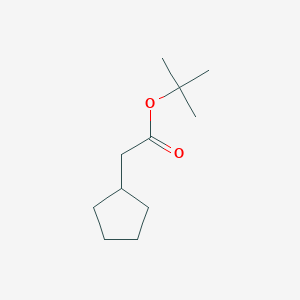
3-methoxycarbonyl-5-methylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxycarbonyl-5-methylhexanoic acid is an organic compound with the molecular formula C9H16O4. It is a derivative of succinic acid, where the hydrogen atoms are replaced by an isobutyl group and a methyl ester group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxycarbonyl-5-methylhexanoic acid typically involves the esterification of 2-isobutylsuccinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2-Isobutylsuccinic acid+MethanolAcid Catalyst2-Isobutylsuccinic acid 1-methyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product.
化学反応の分析
Types of Reactions
3-methoxycarbonyl-5-methylhexanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2-Isobutylsuccinic acid and methanol.
Reduction: 2-Isobutylsuccinic alcohol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
科学的研究の応用
3-methoxycarbonyl-5-methylhexanoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: It is used in studies involving enzyme-substrate interactions and metabolic pathways.
Industrial Applications: It is used in the production of polymers and resins.
作用機序
The mechanism of action of 3-methoxycarbonyl-5-methylhexanoic acid involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of the corresponding acid and alcohol. The ester group can also participate in nucleophilic acyl substitution reactions, forming different derivatives.
類似化合物との比較
Similar Compounds
2-Isobutylsuccinic acid: The parent acid of the ester.
Succinic acid 1-methyl ester: A similar ester without the isobutyl group.
2-Isobutylglutaric acid 1-methyl ester: A similar compound with an additional methylene group.
Uniqueness
3-methoxycarbonyl-5-methylhexanoic acid is unique due to the presence of both the isobutyl group and the methyl ester group. This combination imparts specific chemical properties, making it useful in various synthetic and industrial applications.
特性
分子式 |
C9H16O4 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
3-methoxycarbonyl-5-methylhexanoic acid |
InChI |
InChI=1S/C9H16O4/c1-6(2)4-7(5-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3,(H,10,11) |
InChIキー |
AJNNFMRCMKGYHA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CC(=O)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Fluorobenzo[d]isothiazol-4-ol](/img/structure/B8751919.png)








